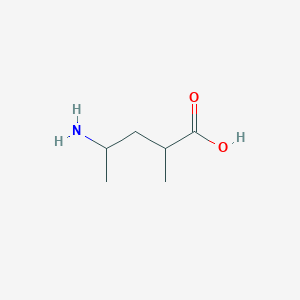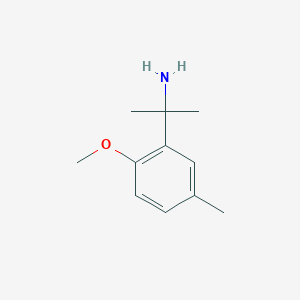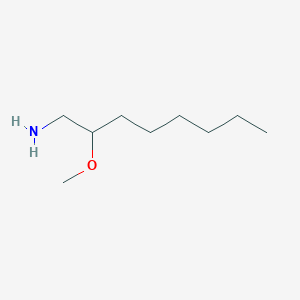![molecular formula C25H25F2N3O5S B13619462 N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B13619462.png)
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a piperidine ring, a difluorophenoxy group, and a methanesulfonylphenyl group
Preparation Methods
The synthesis of N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, starting with the preparation of the piperidine derivative. The synthetic route typically includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenoxy Group: This step involves the reaction of the piperidine derivative with 2,4-difluorophenol under suitable conditions.
Attachment of the Methanesulfonylphenyl Group: This is done through sulfonylation reactions.
Formation of the Pyridine Carboxamide: The final step involves the formation of the pyridine ring and its subsequent functionalization to introduce the carboxamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving receptor binding and signal transduction pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide include other piperidine derivatives and compounds with difluorophenoxy or methanesulfonylphenyl groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities. Examples of similar compounds include:
- 4-(2,4-Difluorophenoxy)piperidine
- Methanesulfonylphenyl derivatives
- Pyridine carboxamides
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25F2N3O5S |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
N-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methylsulfonylphenyl]-1-methyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C25H25F2N3O5S/c1-29-11-3-4-19(25(29)32)24(31)28-21-15-18(36(2,33)34)6-7-22(21)30-12-9-17(10-13-30)35-23-8-5-16(26)14-20(23)27/h3-8,11,14-15,17H,9-10,12-13H2,1-2H3,(H,28,31) |
InChI Key |
FRWRUBLLRVFDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)C)N3CCC(CC3)OC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


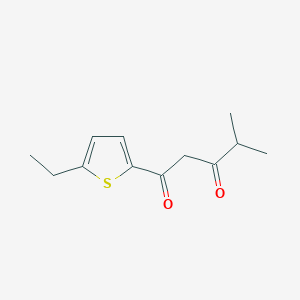
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)


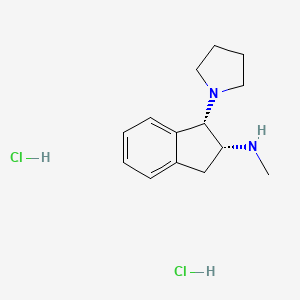
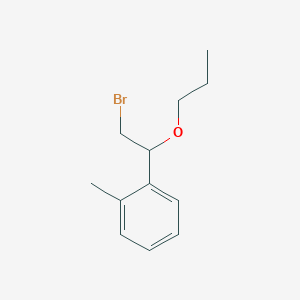
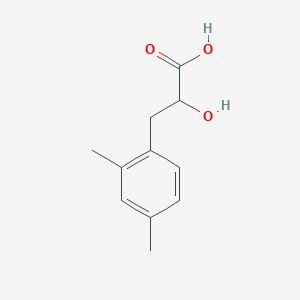
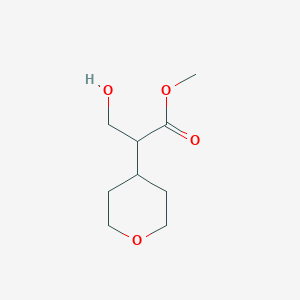

![1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13619456.png)
